molecular formula C5H2ClNO2S2 B2806074 3-Cyanothiophene-2-sulfonyl chloride CAS No. 1935063-10-7

3-Cyanothiophene-2-sulfonyl chloride

Cat. No.: B2806074
CAS No.: 1935063-10-7
M. Wt: 207.65
InChI Key: UNBCVGNVCZQZKH-UHFFFAOYSA-N
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Description

3-Cyanothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C_5H_2ClNO_2S_2. It belongs to the class of sulfonyl chlorides and is characterized by the presence of a thiophene ring substituted with a cyano group and a sulfonyl chloride group. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanothiophene-2-sulfonyl chloride typically involves the reaction of 3-cyanothiophene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyanothiophene+Chlorosulfonic acid3-Cyanothiophene-2-sulfonyl chloride\text{3-Cyanothiophene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Cyanothiophene+Chlorosulfonic acid→3-Cyanothiophene-2-sulfonyl chloride

The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3-Cyanothiophene-2-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. The compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which enhances the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

    3-Cyanothiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-Cyanothiophene-3-sulfonyl chloride: Isomeric compound with the cyano and sulfonyl chloride groups at different positions on the thiophene ring.

    3-Bromothiophene-2-sulfonyl chloride: Similar structure with a bromine atom instead of a cyano group.

Uniqueness: 3-Cyanothiophene-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

3-cyanothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCVGNVCZQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935063-10-7
Record name 3-cyanothiophene-2-sulfonyl chloride
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